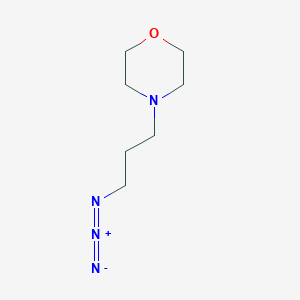

4-(3-Azidopropyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-azidopropyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c8-10-9-2-1-3-11-4-6-12-7-5-11/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURZJULJBLMFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Morpholinopropyl Azide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug discovery, the strategic introduction of bioorthogonal functional groups is paramount for the targeted modification and study of biomolecules. Among these, the azide moiety stands out for its exceptional utility in "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1] 3-Morpholinopropyl azide, a molecule combining a versatile morpholine scaffold with a reactive azide terminus, has emerged as a valuable building block for researchers. This guide provides an in-depth exploration of the chemical data, synthesis, and applications of 3-morpholinopropyl azide, offering both foundational knowledge and practical insights for its use in the laboratory.

Part 1: Core Chemical Data and Synthesis

While a specific CAS number for 3-morpholinopropyl azide is not readily found in public databases, its chemical properties can be inferred from its structure and the properties of its precursors.

Chemical Structure and Properties

-

IUPAC Name: 4-(3-azidopropyl)morpholine

-

Molecular Formula: C7H14N4O

-

Molecular Weight: 170.21 g/mol

-

Appearance (predicted): Colorless to slightly yellow oil or liquid.

-

Solubility (predicted): Soluble in water and polar organic solvents.

Table 1: Properties of Key Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-(3-Aminopropyl)morpholine | 123-00-2 | C7H16N2O | 144.21 | Colorless liquid, faint fish-like odor, corrosive.[2] |

| 4-(3-Chloropropyl)morpholine | 7357-67-7 | C7H14ClNO | 163.65 | Intermediate for Gefitinib.[3] |

| 4-(3-Bromopropyl)morpholine | 125422-83-5 | C7H14BrNO | 208.10 |

Synthesis of 3-Morpholinopropyl Azide

Two primary synthetic routes are plausible for the preparation of 3-morpholinopropyl azide, leveraging readily available starting materials. The choice of method often depends on the availability of precursors and desired scale.

This is a common and generally high-yielding method for the synthesis of alkyl azides.[1] It involves the reaction of an appropriate 3-halopropyl)morpholine with an azide salt, typically sodium azide.

Diagram 1: Synthesis of 3-Morpholinopropyl Azide via Nucleophilic Substitution

Caption: Reaction scheme for the synthesis of 4-(3-azidopropyl)morpholine.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(3-chloropropyl)morpholine[3] or 4-(3-bromopropyl)morpholine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Azide: Add a molar excess (typically 1.5 to 3 equivalents) of sodium azide to the solution.

-

Reaction: Heat the reaction mixture with stirring. The reaction temperature can range from 60 to 100 °C, and the reaction time can vary from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Washing: Wash the combined organic layers with water and brine to remove residual DMF/DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 3-morpholinopropyl azide by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively dissolves both the organic halide and the inorganic azide salt, facilitating the SN2 reaction.[1] Heating is employed to increase the reaction rate. A molar excess of sodium azide is used to drive the reaction to completion.

This method involves the conversion of the primary amine group of 4-(3-aminopropyl)morpholine into a diazonium salt, which is then displaced by an azide ion.[4] This is a well-established method for the synthesis of azides from primary amines.

Diagram 2: Synthesis of 3-Morpholinopropyl Azide via Diazotization

Caption: Reaction scheme for the synthesis via diazotization.

Experimental Protocol:

-

Dissolution of Amine: In a flask cooled in an ice-salt bath (0-5 °C), dissolve 4-(3-aminopropyl)morpholine in an aqueous solution of a strong acid, such as hydrochloric acid.[2]

-

Diazotization: While maintaining the low temperature, add a solution of sodium nitrite in water dropwise to the amine solution with vigorous stirring. The formation of the diazonium salt is typically rapid.

-

Azide Addition: To the cold solution of the diazonium salt, add a solution of sodium azide in water dropwise. Nitrogen gas will be evolved.

-

Reaction Completion: Allow the reaction mixture to stir at low temperature for a period, then let it warm to room temperature.

-

Work-up and Extraction: Make the solution basic with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent.

-

Drying, Concentration, and Purification: Dry the organic extracts, concentrate under reduced pressure, and purify the product as described in Route A.

Causality Behind Experimental Choices: The reaction is performed at low temperatures because aliphatic diazonium salts are generally unstable and can decompose.[4] The in-situ formation of nitrous acid from sodium nitrite and a strong acid is a standard procedure for diazotization.

Part 2: Applications in Research and Drug Development

The primary utility of 3-morpholinopropyl azide lies in its ability to participate in bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[1] This reaction has found widespread use in bioconjugation, labeling of biomolecules, and the synthesis of complex molecular architectures.

Diagram 3: The CuAAC "Click" Reaction

Caption: General scheme of the CuAAC reaction.

Experimental Protocol for Bioconjugation:

-

Preparation of Solutions:

-

Dissolve the alkyne-modified biomolecule (e.g., protein, DNA) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of 3-morpholinopropyl azide in a compatible solvent (e.g., DMSO or water).

-

Prepare a stock solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex with a stabilizing ligand (e.g., TBTA).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule, 3-morpholinopropyl azide (in molar excess), and the copper(I) catalyst system.

-

The final concentrations will depend on the specific biomolecule and desired labeling efficiency.

-

-

Incubation: Incubate the reaction mixture at room temperature or 37 °C with gentle shaking for 1 to 4 hours.

-

Purification: Remove excess reagents and byproducts by a suitable method such as size-exclusion chromatography, dialysis, or precipitation.

Self-Validating System: The success of the conjugation can be validated by methods such as mass spectrometry (to confirm the mass increase corresponding to the addition of the morpholinopropyl azide moiety), gel electrophoresis (to observe a shift in mobility), or by incorporating a fluorescent alkyne for detection.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with azides without the need for a catalyst.

Diagram 4: The SPAAC "Copper-Free Click" Reaction

Caption: General scheme of the SPAAC reaction.

Experimental Protocol for Live Cell Labeling:

-

Metabolic Labeling (if applicable): Introduce an alkyne- or azide-modified metabolic precursor to cells to incorporate the functional group into biomolecules of interest.

-

Probe Addition: Add a solution of the complementary click partner (e.g., a DBCO-functionalized fluorescent dye if the biomolecule is azide-labeled) to the cell culture medium.

-

Incubation: Incubate the cells for a specific period to allow for the click reaction to occur.

-

Washing and Imaging: Wash the cells to remove excess probe and visualize the labeled biomolecules using fluorescence microscopy.

Expertise & Experience: The morpholine group in 3-morpholinopropyl azide can enhance the aqueous solubility of the molecule and any subsequent conjugates, which is often a desirable property in biological applications.

Part 3: Safety and Handling

Organic azides are energetic compounds and should be handled with caution.

-

Toxicity: While specific toxicological data for 3-morpholinopropyl azide is not available, it is prudent to handle it as a potentially toxic substance. Avoid inhalation, ingestion, and skin contact.

-

Explosion Hazard: Small organic azides can be explosive. While the carbon-to-nitrogen ratio in 3-morpholinopropyl azide suggests it should be relatively stable, it is important to avoid heating the neat compound to high temperatures or subjecting it to shock.

-

Handling Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dark place, away from heat, light, and incompatible materials such as strong acids and oxidizing agents.

Conclusion

3-Morpholinopropyl azide is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its combination of a water-soluble morpholine moiety and a bioorthogonal azide group makes it an excellent building block for a wide range of applications, from the synthesis of novel small molecules to the specific labeling and tracking of biomolecules in complex biological systems. By understanding its synthesis and the principles of its application in click chemistry, researchers can effectively harness the power of this molecule to advance their scientific goals.

References

-

Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). Retrieved from [Link]

-

Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Retrieved from [Link]

-

Diazotization of Amines. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- Synthesis of morpholine. (n.d.). Google Patents.

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]

-

4-(3-Chloropropyl)morpholine. (n.d.). PubChem. Retrieved from [Link]

-

4-(3-Chloropropyl)morpholine. (n.d.). Retrieved from [Link]

-

4-(3-Bromopropyl)morpholine. (n.d.). PubChem. Retrieved from [Link]

-

Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Reactions of unsaturated azides, part 24. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

N-(3-Aminopropyl)morpholine. (n.d.). LookChem. Retrieved from [Link]

-

New Diazo Process. (n.d.). Defense Technical Information Center. Retrieved from [Link]

-

Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Predicted Solubility of Morpholine Azide and Its Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Azide Moiety

Morpholine, a heterocyclic compound featuring both an amine and an ether functional group, is a versatile building block in medicinal and organic chemistry. Its derivatives are integral to the synthesis of a wide array of pharmaceuticals, including antibiotics and anticancer agents.[1][2] The introduction of an azide group (–N₃) to the morpholine scaffold to form morpholine azide (specifically, 4-azidomorpholine) creates a molecule with a unique combination of properties. The azide group is a high-energy functional group known for its utility in "click chemistry" and as a precursor to amines.[3]

Understanding the solubility of morpholine azide is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development. This guide will provide a predictive framework for its solubility based on its structural components.

Theoretical Solubility Profile of Morpholine Azide

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] Morpholine azide's structure contains both polar and non-polar characteristics, which will dictate its solubility across a spectrum of solvents.

Water Solubility:

The presence of the morpholine ring, with its ether oxygen and the nitrogen atom of the azide group, introduces polarity and the potential for hydrogen bonding with water molecules. Morpholine itself is miscible with water.[5][6] However, the introduction of the azide group, while polar, may influence this miscibility. It is predicted that morpholine azide will be soluble in water, particularly at ambient temperatures. The lone pairs of electrons on the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

Solubility in Organic Solvents:

The solubility in organic solvents is expected to vary with the solvent's polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are expected to be excellent solvents for morpholine azide. The synthesis of related morpholine derivatives is often carried out in aliphatic alcohols like ethanol.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents possess dipole moments and can solvate polar molecules. It is anticipated that morpholine azide will exhibit good solubility in these solvents. Sodium azide, an inorganic azide, is soluble in highly polar solvents like DMF and DMSO.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): Moderate solubility is predicted in these solvents. While the azide group is polar, the overall molecule has a significant non-polar hydrocarbon backbone.

-

Non-polar Solvents (e.g., Hexane, Toluene): Morpholine azide is expected to have low solubility in non-polar solvents. The energetic and polar azide group will have unfavorable interactions with the non-polar solvent molecules.

The following table summarizes the predicted solubility of morpholine azide:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the ether oxygen and azide nitrogen. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High to Moderate | Strong dipole-dipole interactions with the polar functional groups. |

| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Moderate to Low | A balance between the polar functional groups and the non-polar hydrocarbon structure. |

| Non-polar | Hexane, Toluene | Low to Insoluble | Unfavorable interactions between the polar solute and non-polar solvent. |

Experimental Determination of Solubility: A Validating Protocol

Given the absence of published data, experimental determination of solubility is paramount. The following is a generalized, self-validating protocol for determining the solubility of a novel compound like morpholine azide. Crucially, all work with organic azides must be conducted with stringent safety precautions.

Safety First: Handling Organic Azides

Organic azides are energetic compounds that can be sensitive to shock, friction, and heat. They are also potentially toxic.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Ventilation: Work in a well-ventilated fume hood.

-

Scale: Always start with small quantities of the material.

-

Avoid:

-

Contact with heavy metals, strong acids, and oxidizing agents, as these can form highly explosive compounds.

-

Using metal spatulas; opt for plastic or ceramic instead.

-

Heating the compound unless its thermal stability is known.

-

-

Waste Disposal: Dispose of azide-containing waste in a dedicated, clearly labeled container. Do not mix with other chemical waste streams.

Solubility Determination Workflow

This protocol outlines a standard method for qualitatively and quantitatively assessing solubility.

Caption: Experimental workflow for determining the solubility of morpholine azide.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

To a series of vials, add a pre-weighed excess amount of morpholine azide (e.g., 10 mg).

-

To each vial, add a known volume (e.g., 1 mL) of the desired solvent (water, ethanol, acetone, etc.).

-

-

Equilibration:

-

Seal the vials and place them in a shaker or on a stir plate at a constant, recorded temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. A good indicator of equilibrium is when the concentration of the solute in the supernatant does not change over time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.2 µm filter to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with a suitable solvent.

-

Analyze the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy to determine the concentration of morpholine azide.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by back-calculating from the measured concentration of the diluted aliquot.

-

Conclusion: A Predictive and Practical Framework

For researchers in drug development and organic synthesis, this guide provides not only a theoretical foundation but also a practical, step-by-step protocol for the experimental determination of its solubility. The emphasis on safety protocols is paramount when working with this energetic and novel compound. By combining theoretical prediction with rigorous experimental validation, scientists can confidently and safely incorporate morpholine azide into their research and development workflows.

References

-

Conversion of Azides into Diazo Compounds in Water. PMC - NIH. [Link]

-

Large-Scale Preparation and Usage of Azides. ResearchGate. [Link]

-

A new model predicts how molecules will dissolve in different solvents | MIT News. MIT News. [Link]

-

Liquid Azide Salts. DTIC. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents | ChemRxiv. ChemRxiv. [Link]

-

Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. ChemRxiv. [Link]

-

4: Predicting the solubility of organic molecules - YouTube. YouTube. [Link]

-

Organic azide - Wikipedia. Wikipedia. [Link]

-

synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. ResearchGate. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]

-

Energetic Materials 1 - Sciencemadness.org. Sciencemadness.org. [Link]

- AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon - Google Patents.

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. MDPI. [Link]

- CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system - Google Patents.

-

Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC. NIH. [Link]

-

Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC. NIH. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. Master Organic Chemistry. [Link]

-

Organic Azides: Functional Molecules and Materials - Diva-Portal.org. Diva-Portal.org. [Link]

- AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon - Google Patents.

-

Morpholine Formula - Soft Schools. Soft Schools. [Link]

- CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system - Google Patents.

-

MORPHOLINE. PubChem. [Link]

Sources

- 1. AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon - Google Patents [patents.google.com]

- 2. Organic azide - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

High-Fidelity CuAAC Conjugation using 4-(3-Azidopropyl)morpholine

Application Note & Technical Guide

Strategic Overview: The Morpholine Advantage

In modern drug discovery and chemical biology, 4-(3-Azidopropyl)morpholine (CAS: 1248477-79-3) serves as more than just a "click" reagent; it is a strategic tool for modulating physicochemical properties. The morpholine moiety is a "privileged structure" in medicinal chemistry, widely utilized to:

-

Enhance Solubility: The basic nitrogen (

) and ether oxygen improve aqueous solubility of lipophilic scaffolds. -

Modulate ADME: Morpholine is often metabolically stable compared to other secondary amines and can reduce rapid clearance.

-

Lysosomotropic Effects: The basic amine can drive accumulation in acidic organelles, useful for targeted degradation strategies (e.g., LYTACs).

This guide details the precision use of this azide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to ensure high conversion, minimal by-products, and efficient copper removal.

Chemical Profile & Safety Assessment

Before initiating synthesis, the stability of the azide must be validated against the C/N Ratio Rule .

Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 4-(3-Azidopropyl)morpholine | |

| CAS Number | 1248477-79-3 | |

| Formula | ||

| Molecular Weight | 170.21 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| Solubility | DCM, MeOH, DMSO, Water (pH dependent) | Protonation increases water solubility. |

Safety & Stability Analysis (The "Rule of Three")

Organic azides are potentially explosive.[1][2] Stability is estimated via the ratio of Carbon+Oxygen atoms to Nitrogen atoms.

Safety Verdict:

-

Ratio < 1: Unstable/Explosive.

-

Ratio 1–3: Stable but Hazardous. Can be isolated but should be stored cold, away from light, and never distilled/heated.

-

Ratio > 3: Generally stable.

Critical Safety Protocol:

-

Storage: Store at -20°C.

-

Handling: Do not concentrate to dryness on a rotary evaporator with a water bath >30°C.

-

Incompatibility: Avoid contact with strong acids (forms

, highly toxic/explosive) and halogenated solvents in the presence of transition metals for prolonged periods.

Mechanistic Insight: The Ligand-Accelerated Cycle

The success of CuAAC with basic azides like morpholine depends heavily on the choice of ligand . Free amines (from the morpholine) can weakly coordinate Cu(I), potentially poisoning the catalyst or promoting oxidation to inactive Cu(II).

Why Ligands are Mandatory: Using a accelerating ligand (e.g., THPTA or TBTA) is not optional for high-yield conjugation. The ligand:

-

Protects Cu(I): Prevents oxidation by atmospheric oxygen.

-

Outcompetes Morpholine: Prevents the morpholine nitrogen from sequestering copper.

-

Accelerates Rate: The Cu-Ligand complex is faster than naked copper.

Figure 1: Ligand-Assisted Catalytic Cycle

Caption: The catalytic cycle emphasizing the regeneration of the Ligand-Cu(I) species. Without the ligand, the cycle stalls due to oxidation or non-productive chelation.

Experimental Protocols

Method A: Bioconjugation (Aqueous/Buffer)

Best for: Labeling proteins, peptides, or DNA with the morpholine solubilizing group.

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.0) or PBS. Avoid Tris (coordinates Cu).

-

Cu Source: 20 mM

in water.[3] -

Ligand: 50 mM THPTA (water-soluble) in water.

-

Reductant: 100 mM Sodium Ascorbate (freshly prepared).

-

Azide: 100 mM 4-(3-Azidopropyl)morpholine in DMSO or water (acidified).

Protocol:

-

Premix Catalyst: In a separate tube, mix

and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu + 20 µL THPTA). Incubate for 5 min. The solution should remain clear blue/colorless. -

Substrate Prep: Dissolve the alkyne-modified biomolecule (10–50 µM final) in buffer.

-

Add Azide: Add 4-(3-Azidopropyl)morpholine (2–5 equivalents relative to alkyne).

-

Initiate: Add the Cu-THPTA premix (final Cu conc: 100–500 µM).

-

Reduce: Add Sodium Ascorbate (final conc: 2.5–5 mM). Note: High ascorbate is needed to maintain the anaerobic state of the metal.

-

Incubate: 1 hour at RT or 4°C overnight.

-

Quench: Add EDTA (10 mM final) to chelate copper.

Method B: Small Molecule Synthesis (Organic Solvent)

Best for: Library synthesis, PROTAC linkers, or hydrophobic scaffolds.

Reagents:

-

Solvent: DMF, DMSO, or

-BuOH/Water (1:1). -

Catalyst: CuI (Copper(I) Iodide) or

. -

Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine.

-

Ligand: TBTA (organic soluble).

Protocol:

-

Dissolve: In a screw-cap vial, dissolve the Alkyne (1.0 eq) and 4-(3-Azidopropyl)morpholine (1.1 eq) in the solvent (0.1–0.5 M concentration).

-

Add Ligand: Add TBTA (0.1 eq).

-

Add Base: Add DIPEA (2.0 eq). Crucial: The base buffers the reaction and assists Cu-acetylide formation.

-

Degas: Sparge with nitrogen for 2 minutes (optional but recommended for scale >100 mg).

-

Add Catalyst: Add CuI (0.05 – 0.1 eq).

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with 10% aqueous ammonia or saturated

(to remove Cu), then brine. Dry over

Decision Matrix & Workflow

Use this flow to select the optimal condition for your specific substrate.

Caption: Decision tree for selecting reaction conditions and purification strategies based on substrate solubility.

Copper Removal Strategies

Residual copper is toxic to cells and interferes with subsequent assays. Because morpholine can weakly coordinate copper, standard washes may be insufficient.

| Method | Mechanism | Protocol | Efficiency |

| EDTA Wash | Chelation | Wash organic layer with 0.1 M EDTA (pH 8.0) x3.[1] | High (Organic extracts) |

| CupriSorb™ / QuadraPure™ | Solid Phase Scavenging | Add resin beads to reaction; stir 1h; filter. | Very High (99%+) |

| Ammonia Wash | Complexation | Wash organic layer with 10% | Moderate |

| Dialysis | Diffusion | Dialyze against buffer + 5 mM EDTA, then pure buffer. | High (Biomolecules) |

Troubleshooting Guide

Problem: Reaction solution turns blue/green immediately.

-

Cause: Rapid oxidation of Cu(I) to Cu(II).

-

Solution: Increase Sodium Ascorbate concentration (up to 10 eq). Degas solvents. Ensure Ligand:Cu ratio is at least 2:1 (preferably 5:1 for THPTA).

Problem: Low conversion with Method B (Organic).

-

Cause: CuI oxidation or insufficient base.

-

Solution: Use fresh CuI (should be white, not yellow/green). Add 2.0 eq DIPEA. Switch to

for higher activity.

Problem: Precipitate forms in aqueous reaction.

-

Cause: The triazole product is less soluble than the reagents.[4]

-

Solution: Add 10–20% DMSO or Ethanol as a co-solvent.

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.

-

Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: A comparative study. Bioorganic & Medicinal Chemistry Letters, 21(10), 3118-3122.

-

Matrix Fine Chemicals. 4-(3-AZIDOPROPYL)MORPHOLINE Product Data.

-

University of Victoria (OHSE). Safe Handling of Organic Azides.

Sources

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Morpholine Azide

Abstract

The morpholine scaffold is a "privileged structure" in medicinal chemistry, widely utilized to modulate pharmacokinetic properties such as solubility and metabolic stability.[1][2] This guide details the optimized protocol for conjugating morpholine moieties via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Critical Safety Notice: The precursor, 4-(2-azidoethyl)morpholine, is a low-molecular-weight organic azide with a (C+O)/N ratio of < 3, classifying it as a potential high-energy explosive. This guide prioritizes a One-Pot, Two-Step protocol to avoid the isolation of the hazardous azide intermediate, ensuring both operator safety and high reaction fidelity.

Introduction & Pharmacological Context

Morpholine (tetrahydro-1,4-oxazine) is a cornerstone pharmacophore found in numerous FDA-approved drugs (e.g., Linezolid, Gefitinib). Its inclusion often serves two strategic purposes in drug design:

-

Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility without introducing a donor that might hamper membrane permeability.

-

Metabolic Stability: The chair conformation and lack of easily oxidizable sites make it robust against rapid metabolic clearance compared to other cyclic amines.

The 1,2,3-triazole linkage formed via CuAAC acts as a bioisostere for amide bonds, providing similar dipole moments and H-bonding capabilities but with complete resistance to proteolytic cleavage.

Mechanistic Overview

The reaction proceeds via the stepwise formation of a copper(I)-acetylide intermediate. The use of a stabilizing ligand (e.g., THPTA or BTTAA) is non-negotiable in biological contexts to prevent Cu(I) oxidation and disproportionation, which halts the catalytic cycle and generates cytotoxic reactive oxygen species (ROS).

Figure 1: The catalytic cycle of CuAAC. Note that the coordination of the azide to the copper-acetylide complex is often the rate-determining step.

Pre-Protocol Considerations

Reagent Selection: The Ligand Matters

The choice of ligand dictates the reaction speed and biocompatibility. For morpholine conjugation, we recommend THPTA for general synthesis and BTTAA for low-concentration biological labeling.

| Ligand | Solubility | Reaction Rate | Biocompatibility | Recommendation |

| TBTA | DMSO/tBuOH | Slow | Low (Toxic) | Use only for organic synthesis. |

| THPTA | Water | Fast | High | Standard for this protocol. |

| BTTAA | Water | Very Fast | Excellent | Use for dilute (<10 µM) conditions. |

Safety Critical: Handling Low MW Azides

Hazard: 4-(2-azidoethyl)morpholine has a molecular weight of ~156 g/mol . Rule of Six: The number of carbon + oxygen atoms (6+1=7) divided by nitrogen atoms (4) is 1.75.

-

Safety Threshold: (C+O)/N < 3 is considered explosive.[3]

-

Directive: Do NOT distill or concentrate this azide to dryness.[4][5] Store only in solution.

Experimental Protocols

Protocol A: Synthesis of Precursor (4-(2-chloroethyl)morpholine HCl)

This stable salt is the safe storage form. Convert to azide only when ready to click.

Reagents: 4-(2-hydroxyethyl)morpholine (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), Dichloromethane (DCM).

-

Dissolve 4-(2-hydroxyethyl)morpholine (10 mmol) in anhydrous DCM (20 mL) at 0°C.

-

Add SOCl₂ dropwise over 15 minutes.

-

Reflux for 2 hours (monitor by TLC).

-

Cool to room temperature. The hydrochloride salt often precipitates.

-

Filter the white solid, wash with cold ether, and dry under vacuum.

-

Yield: Typically >90%.

-

Storage: Stable indefinitely at RT.

-

Protocol B: One-Pot Azidation and Click Reaction (Recommended)

This method generates the explosive azide in situ and consumes it immediately.

Reagents:

-

Substrate: 4-(2-chloroethyl)morpholine HCl (1.0 eq)

-

Azidation Agent: Sodium Azide (NaN₃, 1.2 eq)

-

Click Partner: Alkyne-functionalized target (1.0 eq)

-

Ligand: THPTA (0.5 eq)

-

Reductant: Sodium Ascorbate (0.5 eq)

-

Solvent: tBuOH:Water (1:1) or DMSO:Water (1:1)

Step-by-Step Workflow:

-

In Situ Azidation:

-

In a reaction vial, dissolve 4-(2-chloroethyl)morpholine HCl (100 mg, ~0.54 mmol) in 1 mL water.

-

Add NaN₃ (42 mg, 0.65 mmol).

-

Heat to 80°C for 12 hours.

-

Checkpoint: Take a 5 µL aliquot for LC-MS to confirm conversion to azide (Mass: 156.19 [M+H]+). Do not isolate.

-

-

The Click Reaction:

-

Cool the solution to Room Temperature (RT).

-

Add the Alkyne Partner (0.54 mmol) dissolved in 1 mL tBuOH (or DMSO if insoluble).

-

Premix Catalyst: In a separate tube, mix CuSO₄ (13.5 mg in 100 µL water) and THPTA (117 mg in 200 µL water). The solution should turn light blue.[7]

-

Add the Cu-Ligand complex to the reaction vial.

-

Initiate: Add Sodium Ascorbate (53 mg in 100 µL water). The solution may turn colorless or pale yellow (reduction to Cu(I)).

-

Stir at RT for 2–4 hours.

-

-

Monitoring:

-

Monitor by TLC or LC-MS. Look for the disappearance of the alkyne peak.

-

Protocol C: Work-up and Purification

Proper removal of Copper is essential for biological assays.

-

Chelation: Add 50 mg of EDTA or use a commercially available Cu-scavenging resin (e.g., QuadraPure™ TU) to the reaction mixture. Stir for 30 mins.

-

Extraction: Dilute with water (10 mL) and extract with DCM (3 x 10 mL).

-

Note: If the product is highly polar, skip extraction and use preparative HPLC directly.

-

-

Drying: Dry organic layer over Na₂SO₄, filter, and concentrate (ensure bath temp < 40°C).

-

Purification: Flash chromatography (DCM/MeOH gradient). The triazole-morpholine product is usually polar; start with 95:5 DCM:MeOH.

Workflow Visualization

Figure 2: The integrated "One-Pot" workflow designed to minimize exposure to the hazardous azide intermediate.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Reaction turns brown/black | Oxidation of Cu(I) to Cu(II) oxides or polymerization. | Increase Ligand:Cu ratio to 5:1. Degas solvents before use. |

| Low Yield | Incomplete azidation (Step 1). | Ensure Step 1 runs at 80°C for full 12h. Check pH (keep neutral). |

| Precipitation | Poor solubility of Alkyne. | Switch solvent system to DMSO:Water or add 10% DMF. |

| Blue solution persists | Failure to reduce Cu(II). | Freshly prepare Sodium Ascorbate solution (it degrades rapidly in air). |

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

-

Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

-

Bräse, S., et al. (2005).[3] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. uvic.ca [uvic.ca]

- 5. ucd.ie [ucd.ie]

- 6. broadpharm.com [broadpharm.com]

- 7. glenresearch.com [glenresearch.com]

- 8. jenabioscience.com [jenabioscience.com]

Application Note & Protocols: Leveraging Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the Conjugation of Morpholine-Containing Scaffolds

Abstract

The convergence of bioorthogonal chemistry with modern medicinal chemistry has created powerful tools for drug development, diagnostics, and chemical biology. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out as a premier conjugation method due to its biocompatibility, efficiency, and catalyst-free nature.[1][2] Concurrently, the morpholine heterocycle is recognized as a "privileged scaffold" in drug design, frequently incorporated to enhance aqueous solubility, metabolic stability, and target binding affinity.[3][4] This technical guide provides an in-depth exploration of the synergy between SPAAC chemistry and morpholine-containing molecules. We will dissect the underlying chemical principles, present detailed, field-proven protocols for conjugation, and offer quantitative data to empower researchers to successfully implement this strategy in their own laboratories.

Part I: Core Principles of SPAAC Chemistry

The Mechanism: A Reaction Driven by Strain

Strain-Promoted Azide-Alkyne Cycloaddition is a cornerstone of "click chemistry" that operates without the need for cytotoxic copper catalysts, a critical advantage for applications in living systems.[5][6] The reaction's driving force is the significant ring strain inherent in cyclooctyne molecules, the smallest stable cyclic alkynes.[7] This strain lowers the activation energy of the [3+2] dipolar cycloaddition between the cyclooctyne (the dipolarophile) and an azide (the 1,3-dipole). The reaction proceeds rapidly and selectively under physiological conditions (aqueous environment, neutral pH, ambient temperature) to form a stable, covalent triazole linkage.[1] Both the azide and the strained alkyne are chemically inert to the vast majority of functional groups found in biological systems, ensuring that the reaction is highly specific and "bioorthogonal".[8]

Caption: Figure 1. The general mechanism of SPAAC.

Key Reagents: A Tale of Two Partners

-

Strained Cyclooctynes: The choice of cyclooctyne significantly impacts reaction kinetics and stability. Early-generation cyclooctynes were reactive but often unstable. Modern derivatives have been optimized for a balance of high reactivity and practical stability.[5]

-

Azides: The azide functional group (-N₃) is the ideal reaction partner. It is small, abiotic, and exceptionally stable in complex biological environments until it encounters a strained alkyne.[10] It can be introduced into a wide variety of molecules—from small-molecule drugs to large proteins and oligonucleotides—using standard synthetic chemistry.

Part II: The Morpholine Scaffold in Drug Development

The morpholine ring is a saturated heterocycle that has become a staple in medicinal chemistry. Its inclusion in a drug candidate's structure is a deliberate strategy to optimize its pharmacological profile.[3]

-

Enhanced Physicochemical Properties: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, which can significantly improve a compound's aqueous solubility and overall pharmacokinetic properties.[3]

-

Metabolic Stability: The morpholine scaffold is generally resistant to metabolic degradation, which can increase the half-life of a drug in vivo.

-

Structural Rigidity and Vectorial Orientation: As a six-membered ring, it provides a degree of conformational constraint, which can help orient other functional groups for optimal interaction with a biological target.[11]

Combining SPAAC with morpholine-containing molecules allows for the precise, site-specific attachment of payloads such as imaging agents, targeting ligands, or pharmacokinetic modifiers to these already-optimized scaffolds, creating highly functional molecular constructs.[5][]

Part III: Experimental Application & Protocols

This section provides a detailed protocol for a common application: conjugating a fluorescent probe to an azide-modified, morpholine-containing small molecule for imaging applications.

Protocol: Fluorescent Labeling of an Azide-Modified Morpholine Compound via SPAAC

Objective: To covalently attach a DBCO-functionalized fluorophore to a small molecule containing both a morpholine scaffold and an azide handle.

Materials:

-

Azide-modified morpholine compound of interest (Azide-MCM)

-

DBCO-Fluorophore (e.g., DBCO-PEG4-5/6-TAMRA)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

1.5 mL microcentrifuge tubes

Reagent Preparation:

-

Azide-MCM Stock Solution: Prepare a 10 mM stock solution of your Azide-MCM in anhydrous DMSO. Rationale: DMSO is an excellent solvent for many organic small molecules and is miscible with the aqueous reaction buffer.

-

DBCO-Fluorophore Stock Solution: Prepare a 10 mM stock solution of the DBCO-Fluorophore in anhydrous DMSO. Protect from light by wrapping the vial in aluminum foil. Rationale: Fluorophores are often light-sensitive, and stock solutions in anhydrous DMSO are stable when stored properly at -20°C.

Caption: Figure 2. Step-by-step experimental workflow.

Step-by-Step Conjugation Procedure:

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, add the components in the following order:

-

44 µL of PBS, pH 7.4

-

5 µL of the 10 mM Azide-MCM stock solution (Final concentration: 1 mM)

-

1 µL of the 10 mM DBCO-Fluorophore stock solution (Final concentration: 0.2 mM, 0.2 equivalents)

-

Note on Stoichiometry: In this example, we are using an excess of the azide compound to ensure the more expensive DBCO-fluorophore is fully consumed. The stoichiometry can be reversed (e.g., 1.2-2.0 equivalents of DBCO reagent) if the Azide-MCM is the more precious component. The final DMSO concentration should ideally be kept below 10% (v/v) to maintain solubility in the aqueous buffer.

-

-

Incubation: Vortex the reaction mixture gently for 10 seconds. Incubate at room temperature (20-25°C) for 1-4 hours. Wrap the tube in aluminum foil to protect it from light.

-

Rationale: Most SPAAC reactions with high-reactivity cyclooctynes like DBCO proceed to completion within this timeframe at room temperature.[1]

-

-

Reaction Monitoring (Optional but Recommended): To determine the optimal reaction time, you can monitor its progress. Withdraw a small aliquot (e.g., 2 µL) at different time points (e.g., 30, 60, 120 minutes) and analyze by LC-MS to observe the consumption of starting materials and the formation of the desired product.

-

Purification: Once the reaction is complete (as determined by monitoring or after the standard incubation time), purify the reaction mixture using preparative RP-HPLC to separate the final conjugate from unreacted starting materials and any side products.

-

Analysis and Quantification: Confirm the identity of the purified product by LC-MS, which should show a mass corresponding to the sum of the Azide-MCM and DBCO-Fluorophore masses. Quantify the final product using UV-Vis spectroscopy based on the fluorophore's known extinction coefficient.

Part IV: Quantitative Data & Key Considerations

The efficiency of a SPAAC reaction is best described by its second-order rate constant. This value allows researchers to select the appropriate cyclooctyne for their specific application, balancing the need for speed with reagent stability.

| Cyclooctyne Reagent | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Characteristics |

| DIFO | ~0.08 | First generation, moderate reactivity. |

| BCN | ~0.3 - 1.0 | Good balance of reactivity and stability, compact size.[13] |

| DBCO (ADIBO) | ~1.0 | High reactivity, very stable, widely used.[9] |

| BARAC | ~9.0 | Very high reactivity, but can have lower stability.[13] |

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Yield | Insufficient reaction time; incorrect stoichiometry; degradation of reagents. | Monitor the reaction over a longer period (up to 24h). Optimize the molar equivalents of the excess reagent. Verify the integrity of azide and cyclooctyne stocks, as they can degrade with improper storage. |

| Non-specific Labeling | Some cyclooctynes can slowly react with thiols (e.g., from cysteine residues in proteins). | If working in a complex biological lysate, consider using a more thiol-resistant cyclooctyne. Alternatively, a quenching step with an inorganic azide like sodium azide can be used to cap unreacted cyclooctyne before further processing.[14] |

| Poor Solubility | The final conjugate may be more hydrophobic than the starting materials. | Ensure the final DMSO or other organic solvent concentration in the reaction is appropriate. For purification, adjust the mobile phase of the HPLC. Consider using PEGylated SPAAC reagents to enhance water solubility. |

Conclusion

The strategic combination of Strain-Promoted Azide-Alkyne Cycloaddition with morpholine-containing molecules represents a robust and versatile platform for innovation in the life sciences. By leveraging the bioorthogonality and efficiency of SPAAC, researchers can precisely modify morpholine-based drugs and probes, opening new avenues for creating targeted therapeutics, advanced diagnostic agents, and sophisticated tools for chemical biology.[][15] The protocols and data presented herein provide a solid foundation for scientists and drug developers to harness the power of this chemical synergy.

References

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . Creative Biolabs. [Online] Available at: [Link]

-

Development of Bioorthogonal Reactions and Their Applications in Bioconjugation . MDPI. [Online] Available at: [Link]

-

Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier . Organic & Biomolecular Chemistry (RSC Publishing). [Online] Available at: [Link]

-

Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s . PMC. [Online] Available at: [Link]

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis . PMC. [Online] Available at: [Link]

-

Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications . ResearchGate. [Online] Available at: [Link]

-

Custom Morpholinos, Controls and End Modifications . Gene Tools, LLC. [Online] Available at: [Link]

-

Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides . PMC. [Online] Available at: [Link]

-

Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles . ResearchGate. [Online] Available at: [Link]

-

Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides . ChemRxiv. [Online] Available at: [Link]

- SPAAC Applications. [Source 15 seems to be a general overview without a specific title or publisher].

-

Conception and Synthesis of Sequence‐Coded Morpholinos . PMC - NIH. [Online] Available at: [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies . ResearchGate. [Online] Available at: [Link]

-

Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides . Morressier. [Online] Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. [Online] Available at: [Link]

-

Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics . PMC. [Online] Available at: [Link]

-

Morpholino Oligo Synthesis . Amerigo Scientific. [Online] Available at: [Link]

-

Synthesis of morpholino nucleosides starting from enantiopure glycidol . RSC Publishing. [Online] Available at: [Link]

-

Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry . PMC. [Online] Available at: [Link]

-

Recent developments in bioorthogonal chemistry and the orthogonality within . Radboud Repository. [Online] Available at: [Link]

-

Bioorthogonal chemistry . eScholarship. [Online] Available at: [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 6. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 10. escholarship.org [escholarship.org]

- 11. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jcmarot.com [jcmarot.com]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 4-(3-Azidopropyl)morpholine

🚨 CRITICAL SAFETY ALERT: Energetic Classification

Before proceeding with stability data, you must acknowledge the energetic nature of this compound.[1]

The "Rule of Six" Analysis:

-

Formula:

-

Carbon/Oxygen Count: 8

-

Nitrogen Count: 4

- Ratio: 2.0

Implication: This ratio is below the safety threshold of 3.0 . While 4-(3-Azidopropyl)morpholine is generally handled as a stable liquid in small research quantities, it possesses significant stored energy.

-

NEVER distill this compound at ambient pressure.

-

NEVER concentrate to dryness on a rotary evaporator if the bath temperature exceeds 30°C.

-

ALWAYS store as a solution when possible.

Module 1: Stability Profile & Storage Architecture

Intrinsic Stability Matrix

This molecule combines a basic morpholine ring with a reactive alkyl azide. Its stability is dictated by the "Push-Pull" of these two functional groups.

| Parameter | Stability Status | Technical Explanation |

| Thermal | Moderate | Stable up to ~80°C in solution. Decomposition onset (exothermic) typically begins >110°C. Avoid direct heating. |

| Photochemical | Low (Critical) | Alkyl azides are UV-labile. Exposure to ambient lab light (fluorescent) causes slow degradation to nitrenes. |

| Hydrolytic | High | The morpholine ether and propyl linker are stable to water at neutral/basic pH. |

| Chemical (pH) | pH 4.0 – 11.0 | Stable. Below pH 4.0, the morpholine nitrogen protonates ( |

Solvent Compatibility Guide

Choosing the right storage solvent is the single most effective way to prevent degradation.

-

Recommended (Long-Term): DMSO, DMF, or Ethanol (at -20°C).

-

Acceptable (Short-Term): Methanol, Acetonitrile, Toluene.

-

RESTRICTED (Avoid):

Module 2: Degradation Pathways (The "Why" Behind the Failures)

Understanding how the molecule breaks down is essential for troubleshooting. The primary enemy is light , not heat.

Photolytic Decomposition Mechanism

When exposed to UV light (or intense ambient light), the azide group eliminates nitrogen gas (

Figure 1: The photolytic degradation cascade. The initial loss of

Module 3: Troubleshooting & Diagnostics

Symptom: "My solution turned yellow/brown."

-

Cause: Photodecomposition or Oxidation. Nitrene byproducts often polymerize to form colored "azopolymers."

-

Verification: Check UV-Vis absorbance. Pure alkyl azides are colorless. Appearance of bands >300nm indicates degradation.

-

Solution: The sample is likely compromised. Purify via short silica plug (if safe) or discard. Future prevention: Wrap vials in aluminum foil.

Symptom: "Click Reaction (CuAAC) Failed."

-

Cause A: Copper Poisoning. The morpholine nitrogen can chelate Cu(I), removing it from the catalytic cycle.

-

Fix: Increase Cu(I) catalyst loading (e.g., from 1 mol% to 5 mol%) or use a strong ligand like THPTA to out-compete the morpholine.

-

-

Cause B: Staudinger Reduction. Did you use TCEP or Phosphines to reduce disulfides in your buffer?

-

Fix: Phosphines rapidly reduce Azides to Amines. Use DTT or Beta-mercaptoethanol instead of TCEP/Phosphines if an azide is present.

-

Diagnostic Decision Tree

Figure 2: Step-by-step troubleshooting for failed coupling reactions.

Module 4: Analytical Validation Protocols

Do not assume purity based on label claims. Validate using these self-consistent protocols.

Infrared Spectroscopy (The "Gold Standard")

The azide stretch is distinct and isolated.

-

Method: Neat liquid film or solution in ATR-FTIR.

-

Diagnostic Signal: Strong, asymmetric stretch at 2090–2110 cm⁻¹ .

-

Pass Criteria: Intensity should be comparable to reference. Disappearance indicates reduction to amine or photolysis.

1H-NMR Validation

Focus on the propyl linker to detect modification of the azide.

-

Solvent:

or -

Key Shift (Alpha-to-Azide): The triplet (

) typically appears at 3.3 – 3.4 ppm . -

Degradation Flags:

-

Shift to ~2.7 ppm : Indicates reduction to Amine (

). -

New signals in the 7.0–8.0 ppm range: Indicates imine formation from photolysis.

-

Thin Layer Chromatography (TLC)

Azides are difficult to visualize with UV (weak chromophore).

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 10% Methanol in DCM (adjust based on polarity).

-

Stain 1 (General): Iodine or Ninhydrin (will stain the morpholine base).

-

Stain 2 (Specific): Triphenylphosphine (TPP) Stain .

-

Recipe: 1% TPP in Toluene. Dip plate, heat gently. TPP reduces Azide to Amine. Then dip in Ninhydrin.

-

Result: The azide spot will turn purple/red only after the TPP reduction step.

-

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: NO. The high temperature (121°C) and pressure approach the decomposition threshold of the azide. Sterilize by filtration (0.22 µm PTFE or PES membrane).

Q: Is it compatible with biological buffers? A: Yes. It is stable in PBS, Tris, and HEPES. However, ensure no reducing agents (TCEP) are present.

Q: I need to remove the solvent. Can I use a rotovap? A: Use extreme caution. Do not heat the water bath above 30°C. Do not distill to absolute dryness; leave a small amount of solvent to desensitize the residue.

References & Grounding

-

Safety of Organic Azides (C/N Ratio): Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.

-

Photodecomposition Mechanisms: Abramovitch, R. A., & Kyba, E. P.[3] "Photodecomposition of alkyl azides." Journal of the American Chemical Society.

-

Morpholine Reactivity: "Morpholine: Physical Properties and Chemical Reactivity." Wikipedia / PubChem Data.

-

Handling Guidelines: "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." UCSB Environmental Health & Safety.

Sources

storage conditions for 3-azidopropyl morpholine

Technical Support Center: 3-Azidopropyl Morpholine Storage & Handling

Compound Identity: 4-(3-azidopropyl)morpholine

CAS: 123681-12-5 (Typical)

Formula:

Part 1: The Core Directive – Storage Protocol

This guide deviates from standard safety sheets by addressing the dual-threat nature of this molecule: it combines the shock/thermal sensitivity of an organic azide with the oxidative liability and hygroscopicity of a morpholine ring.

The Golden Rules of Storage

| Parameter | Condition | Scientific Rationale (The "Why") |

| Temperature | -20°C (Required) | C/N Ratio Alert: With 7 carbons and 4 nitrogens, the C/N ratio is 1.75 . This falls into the "energetic" category (Ratio < 3). Thermal energy can trigger nitrogen elimination ( |

| Atmosphere | Argon or Nitrogen | The morpholine tertiary amine is susceptible to formation of N-oxides upon prolonged exposure to atmospheric oxygen. Store under inert gas. |

| Light | Total Darkness | Azides are photolabile. UV/Visible light causes the extrusion of |

| Container | Amber Glass + Teflon Liner | Amber glass blocks UV. Teflon (PTFE) liners prevent the leaching of plasticizers, which can react with the azide or amine. Do not use ground glass joints (friction hazard).[1][2][3] |

Part 2: Experimental Workflow & Visualization

Workflow: Safe Receipt & Aliquoting

Handling energetic azides requires a standardized intake process to minimize freeze-thaw cycles and friction risks.

Part 3: Troubleshooting & FAQs

This section addresses specific user scenarios based on the chemical reactivity of

Scenario A: Visual Degradation

Q: My 3-azidopropyl morpholine has turned from colorless to yellow/orange. Is it still usable?

-

Diagnosis: This indicates photolytic decomposition or oxidation .

-

Mechanism 1: Light exposure caused the azide (

) to lose -

Mechanism 2: The morpholine nitrogen oxidized to an N-oxide.

-

-

Action:

-

Check NMR: Look for the disappearance of the triplet at

ppm (typical for -

TLC Check: Azides are non-polar; amines/oxides are polar. If a baseline spot appears (in Hexane/EtOAc), it is degraded.

-

Recommendation: If slightly yellow, purify via short silica plug (protect from light). If orange/brown, discard as hazardous waste (potential shock sensitivity of degradation products).

-

Scenario B: Physical State Changes

Q: The compound arrived as a liquid but is now a solid in the freezer. Did it polymerize?

-

Diagnosis: Likely freezing , not polymerization.

-

3-azidopropyl morpholine is typically a liquid at room temperature (Melting point is often

). At -20°C, it should solidify.

-

-

Action:

-

Thaw slowly at room temperature or in a water bath (< 30°C).

-

Do not chip the solid with a metal spatula (friction hazard).

-

If it remains solid at room temperature, check for polymerization (via [3+2] cycloaddition if stored near alkynes) or salt formation (if stored near acids).

-

Scenario C: Safety & Handling

Q: Can I use a rotary evaporator (Rotovap) to concentrate this compound?

-

Diagnosis: High Risk Operation.

-

The Math: The C/N ratio is 1.75.

-

Action:

-

Never heat the water bath above 30-35°C.

-

Never distill to dryness. Always leave a small amount of solvent or use a high-boiling inert "chaser" solvent if total dryness is required.

-

Use a blast shield.[3]

-

Scenario D: Solubility Issues

Q: The compound is not dissolving in water, but morpholine is water-soluble.

-

Diagnosis: The addition of the propyl-azide chain reduces polarity compared to unsubstituted morpholine.

-

Action:

-

While the morpholine oxygen and nitrogen provide some solubility, the lipophilic azide chain dominates.

-

Switch Solvents: Use DMSO, DMF, or Acetonitrile for biological applications. Use Dichloromethane or THF for organic synthesis.

-

Acidification: It will dissolve in aqueous acid (protonation of the morpholine nitrogen), but warning : Strong acids can decompose the azide moiety or form hydrazoic acid (

) if trace metal azides are present. Avoid strong acids.[9]

-

Part 4: Degradation Logic Tree

Use this decision matrix to evaluate the integrity of stored samples.

References

-

University of California, Santa Cruz (UCSC). Organic Azide Safety Guidelines. (Establishes the C/N ratio safety limits and storage protocols for energetic azides). [Link]

-

Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[8] Angewandte Chemie International Edition, 44(33), 5188-5240, 2005. (The authoritative review on azide stability, synthesis, and photolytic decomposition). [Link]

-

Stanford University EH&S. Information on Azide Compounds. (Safety protocols regarding friction sensitivities and storage of liquid azides). [Link]

Sources

- 1. uvic.ca [uvic.ca]

- 2. research.wayne.edu [research.wayne.edu]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. chembk.com [chembk.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Support Center: Safe Laboratory Handling of Volatile Organic Azides

This guide is designed for researchers, scientists, and drug development professionals who work with volatile organic azides. These compounds are invaluable synthetic intermediates, particularly in "click chemistry," bioconjugation, and the synthesis of nitrogen-containing heterocycles.[1][2][3] However, their high-energy nature presents significant toxicity and explosion risks that demand rigorous safety protocols.[4][5][6] This document provides direct answers to common issues, troubleshooting for experiments, and validated protocols to ensure your work is conducted with the highest degree of safety and scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the fundamental safety principles of handling organic azides.

Q1: What exactly makes volatile organic azides so hazardous?

A: The hazards are twofold: extreme toxicity and explosive instability.

-

Toxicity: The azide anion (N₃⁻) is a potent inhibitor of cytochrome oxidase, an essential enzyme in cellular respiration, by binding irreversibly to the heme cofactor.[7] Its toxicity is often compared to that of cyanide.[5][8] Exposure through inhalation, skin absorption, or ingestion can be fatal, with symptoms including dizziness, weakness, headache, rapid heart rate, and respiratory failure.[1][2][5] Furthermore, contact with acid can generate hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[4][9]

-

Explosive Nature: Organic azides are high-energy molecules that can decompose rapidly and exothermically, releasing a large volume of nitrogen gas (N₂).[10] This decomposition can be initiated by minimal external energy input such as heat, mechanical shock, friction, or even light.[1][4][5] Low molecular weight organic azides are particularly dangerous due to their high nitrogen-to-carbon ratio.[6][8]

Q2: I need to synthesize a new organic azide. How can I assess its potential stability and risk?

A: A thorough risk assessment is mandatory before any synthesis. The stability of an organic azide is primarily dictated by its molecular structure.[11] Use the following well-established guidelines to evaluate the risk:

-

Carbon-to-Nitrogen Ratio (C/N): The total number of carbon and oxygen atoms should be significantly greater than the total number of nitrogen atoms. A widely accepted rule is that the ratio (NCarbon + NOxygen) / NNitrogen should be ≥ 3 .[2][10] Azides that do not meet this criterion should not be isolated and should only be handled in dilute solution as transient intermediates.[2][12]

-

The "Rule of Six": This guideline states that there should be at least six carbon atoms for every energetic functional group (azide, nitro, diazo, etc.) in the molecule.[4] This provides sufficient "ballast" to render the compound relatively safe to handle with appropriate precautions.[4]

See the data summary in Table 1 for a quick reference. Always start with a very small-scale reaction (0.5-1.0 g) to safely characterize the product's behavior before considering any scale-up.[10]

Q3: What are the absolute "don'ts" when working with organic azides?

A: To prevent catastrophic incidents, adhere strictly to these prohibitions:

-

NEVER use metal spatulas or needles. Contact with many metals, especially heavy metals, can form highly shock-sensitive and explosive metal azide salts.[4][13] Use plastic, ceramic, or Teflon-coated spatulas.[8][12]

-

NEVER use ground glass joints. The friction from standard ground glass joints can be sufficient to initiate explosive decomposition.[5][12][13]

-

NEVER use halogenated solvents like dichloromethane (DCM) or chloroform. These can react with azides to form extremely unstable di- and tri-azidomethane.[1][4][8]

-

NEVER concentrate azide solutions by rotary evaporation or distillation. This practice has led to documented, violent explosions.[13][14] Avoid heating or applying a vacuum to concentrate azides; purification should be limited to low-temperature extraction or precipitation.[8][12]

-

NEVER pour azide waste down the drain. Azides can react with lead or copper pipes to form dangerously explosive accumulations of metal azides.[15][16] All azide waste must be collected and quenched separately.[12]

Q4: How should I properly store synthesized organic azides?

A: Proper storage is critical to prevent decomposition over time.

-

Temperature: Store all organic azides, especially those of borderline stability, at low temperatures (below room temperature).[8][17] Freezer storage (-18 °C or colder) is strongly recommended.[4][10]

-

Light: Protect from light by storing in amber vials or by wrapping containers in aluminum foil.[4][8]

-

Concentration: If an azide is known to be unstable, it should only be stored as a dilute solution (≤1 M).[4][12]

-

Compatibility: Store away from all incompatible materials, including acids, heavy metals, bromine, and dimethyl sulfate.[1][10][13]

Q5: What is the correct Personal Protective Equipment (PPE) for this work?

A: A multi-layered approach to PPE is mandatory.

-

Body and Hand Protection: Wear a flame-resistant lab coat, and consider double-gloving with standard nitrile gloves.[16][18] For azides of high toxicity, silver shield gloves under your nitrile gloves are recommended.[15]

-

Eye and Face Protection: Chemical safety goggles are required at all times. It is highly recommended to also use a face shield, especially if a blast shield is not feasible.[1][16]

-

Engineering Controls: All work with organic azides must be performed in a certified chemical fume hood, and a blast shield must be placed between the user and the experimental apparatus.[1][9][12]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during synthesis and workup.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or no yield of the desired organic azide. | 1. Decomposition of the azide product. Volatile azides can be unstable even at room temperature. 2. Incomplete reaction. The nucleophilic substitution may be slow under the chosen conditions. 3. Side reactions. The azide may be participating in unintended subsequent reactions. | 1. Maintain strict low-temperature control (e.g., 0 °C or below) throughout the reaction and workup. Use a cryostat for precise temperature management. 2. Monitor the reaction by TLC or LCMS to determine the optimal reaction time. Consider a different solvent or a phase-transfer catalyst if applicable. 3. Once the starting material is consumed, immediately proceed to quenching and workup to minimize the time the azide exists in the reaction mixture. |

| I see gas evolution or an unexpected color change during workup. | 1. Decomposition. This is a primary sign that the azide is decomposing, which is extremely dangerous. 2. Acidification. Accidental contact with acid is forming hydrazoic acid (HN₃), which is volatile and toxic. | 1. DO NOT PANIC. If you are behind a blast shield and the reaction is on a small scale, leave the fume hood immediately. Alert others, inform your supervisor, and prevent anyone from entering the area. Do not attempt to intervene. 2. Ensure all aqueous solutions used for washing are basic (pH > 9) to prevent the formation of HN₃.[12][18] |

| I need to purify my volatile organic azide, but distillation and chromatography on silica are unsafe. | 1. Thermal Decomposition Risk. Heating the azide during distillation is a primary explosion trigger.[8][13] 2. Friction/Acid Risk. Standard silica gel can have acidic sites and the friction of the solid phase poses a risk. | 1. Low-Temperature Extraction: The safest method. After quenching the reaction, perform a liquid-liquid extraction at low temperature. Wash the organic layer with cold, slightly basic brine and dry over anhydrous sodium sulfate. Use the solution directly if possible. 2. Precipitation/Crystallization: If the azide is a solid, it may be purified by careful, slow precipitation or recrystallization from a suitable solvent system at low temperature. Avoid any scratching of the vessel.[8] |

| My NMR sample of the azide looks different after sitting for a day. | 1. Slow Decomposition. The azide may be slowly decomposing even at room temperature in the NMR tube. 2. Light Sensitivity. Ambient light in the lab may be sufficient to cause decomposition over time. | 1. Always analyze azide samples as quickly as possible after preparation. 2. Store the NMR tube in the dark and at a low temperature (e.g., in a refrigerator) if immediate analysis is not possible. |

Section 3: Experimental Protocols & Visual Workflows

Mandatory Risk Assessment Workflow

Before any experiment, every researcher must proceed through this decision-making workflow. A "No" answer at any stage requires re-evaluation and consultation with a supervisor.

Caption: Go/No-Go decision workflow for synthesizing a new organic azide.

Protocol 1: Safe Quenching of Azide-Containing Reaction Mixtures

This protocol describes the destruction of residual sodium azide (NaN₃) in an aqueous solution, a common procedure after an organic synthesis workup. This must be performed in a chemical fume hood.[18][19]

Self-Validating System: The protocol includes a test for excess nitrite, which visually confirms that all azide has been destroyed before disposal.

Materials:

-

Aqueous waste solution containing ≤ 5% sodium azide.

-

20% aqueous solution of sodium nitrite (NaNO₂).

-

20% aqueous solution of sulfuric acid (H₂SO₄).

-

Starch-iodide test paper.

-

Three-neck flask equipped with a stir bar, dropping funnel, and a gas outlet vented into the back of the fume hood.

Procedure:

-

Dilution: Ensure the concentration of sodium azide in the aqueous waste is no more than 5%.[18][20] Dilute with water in the three-neck flask if necessary. Place the flask in an ice bath and begin stirring.

-

Nitrite Addition: For every 1 gram of sodium azide suspected to be in the solution, add a 40% excess of sodium nitrite. This corresponds to adding a solution containing 1.5 g of sodium nitrite.[15][18] Add the 20% sodium nitrite solution slowly with stirring.

-

Acidification (CRITICAL STEP): The order of addition is essential to prevent the formation of toxic HN₃ gas.[15] Only after the sodium nitrite has been added , begin the slow, dropwise addition of 20% sulfuric acid from the dropping funnel.[20] You will observe the evolution of gas (N₂ and toxic NO).

-

Completion Check: Continue adding acid until gas evolution ceases and the solution tests acidic on pH paper.

-

Validation: Use starch-iodide paper to test the solution for the presence of excess nitrous acid. A blue color indicates that excess nitrite is present, confirming the complete destruction of the azide.[20] If the test is negative, add more sodium nitrite solution and repeat the acidification step.

-

Disposal: Once the quench is complete and validated, the resulting solution can be neutralized and disposed of as regular aqueous chemical waste, provided no other hazardous materials (e.g., heavy metals) are present.

Protocol 2: Emergency Response for a Small Azide Spill (<250 mL solution or <25g solid)